molecular formula C18H12N4O3S B15011987 Furan-2-carboxaldehyde, 5-(3-nitrophenyl)-, (benzothiazol-2-yl)hydrazone

Furan-2-carboxaldehyde, 5-(3-nitrophenyl)-, (benzothiazol-2-yl)hydrazone

Cat. No.: B15011987
M. Wt: 364.4 g/mol
InChI Key: CQPFVILQKOEINR-YBFXNURJSA-N
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Description

2-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a nitrophenyl-furan moiety through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 5-(3-nitrophenyl)-2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the hydrazone linkage.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrophenyl and benzothiazole moieties may play a role in binding to these targets, while the hydrazone linkage could be involved in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one: Similar structure but with different functional groups.

    (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one: Contains a pyridinyl group instead of a benzothiazole moiety.

Uniqueness

2-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific combination of a benzothiazole core with a nitrophenyl-furan moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H12N4O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C18H12N4O3S/c23-22(24)13-5-3-4-12(10-13)16-9-8-14(25-16)11-19-21-18-20-15-6-1-2-7-17(15)26-18/h1-11H,(H,20,21)/b19-11+

InChI Key

CQPFVILQKOEINR-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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